2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. This compound features an indole ring, an oxo group, and a phenylacetamide moiety, making it significant in various chemical and biological contexts. The presence of the indole structure is particularly noteworthy, as indoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's molecular formula is , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound can be sourced from various chemical suppliers and is classified under organic compounds with potential applications in medicinal chemistry. Its unique structure allows it to be studied for its pharmacological properties, particularly in the development of new therapeutic agents.
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds.
The molecular structure of 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide includes:
The compound has a molecular weight of approximately 270.30 g/mol. Its structural representation can be visualized using molecular modeling software or drawing tools that depict the arrangement of atoms and bonds within the molecule.
2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve halides or other electrophiles depending on the reaction conditions used.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide due to its hydrophobic character from the phenyl group.
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide has potential applications in scientific research, particularly in:
The indole nucleus—a bicyclic aromatic system comprising fused benzene and pyrrole rings—represents a privileged scaffold in medicinal chemistry. Its electron-rich π-system enables diverse non-covalent interactions (e.g., π-stacking, hydrogen bonding, hydrophobic effects) with biological targets. Approximately 40% of clinically validated natural products and pharmaceuticals incorporate this heterocycle, underscoring its adaptability in drug design [1] [6]. The indole ring’s C3 position is particularly amenable to structural diversification, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This versatility is exemplified by FDA-approved indole-based anticancer agents such as sunitinib (VEGFR/PDGFR inhibitor) and anlotinib (multikinase inhibitor), which leverage the core’s capacity to engage critical enzyme pockets [1]. Table 1 highlights key indole-derived therapeutics and their target specificities.
Table 1: FDA-Approved Indole-Based Drugs and Their Primary Targets
| Drug Name | Therapeutic Area | Primary Molecular Target(s) |
|---|---|---|
| Sunitinib | Oncology | VEGFR, PDGFR |
| Osimertinib | Oncology | EGFR T790M mutant |
| Panobinostat | Oncology | HDAC |
| Alectinib | Oncology | ALK kinase |
The N-phenylacetamide group provides conformational flexibility and hydrogen-bonding capacity essential for target engagement. Its carbonyl oxygen acts as a hydrogen-bond acceptor, while the N-H bond serves as a donor, facilitating interactions with enzyme active sites or receptor subdomains [3] [7]. This moiety frequently appears in central nervous system agents (e.g., anticonvulsants) and antiviral compounds due to its favorable permeability and metabolic stability. When fused with the indole system, the resulting hybrid—2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide—achieves a balanced amphiphilicity. The indole’s hydrophobic domains complement the acetamide’s polar surface area, enabling membrane penetration while maintaining aqueous solubility. Table 2 compares the physicochemical contributions of each fragment within the hybrid scaffold.
Table 2: Functional Group Contributions to the Hybrid Pharmacophore
| Molecular Fragment | Key Physicochemical Properties | Role in Bioactivity |
|---|---|---|
| Indole ring | - π-Electron rich- Planar conformation- C3 nucleophilicity | - DNA/enzyme intercalation- Radical scavenging- Protein binding via van der Waals forces |
| N-Phenylacetamide | - Hydrogen-bond donor/acceptor- Rotatable bonds (flexibility)- Dipole moment (1.5–2.5 D) | - Enzyme active site anchoring- Conformational adaptation- Solubility modulation |
This hybrid architecture exhibits intrinsic polypharmacology, simultaneously engaging enzymes, receptors, and nucleic acids. Computational analyses reveal low-energy binding conformations across:
The scaffold’s multitarget capability arises from its modular structure: The indole ring inserts into hydrophobic enzyme clefts, while the acetamide tail forms hydrogen bonds with catalytic residues. This dual-binding mode enables synergistic effects against multifactorial diseases like cancer and viral infections. For instance, derivatives inhibit both influenza A (EC₅₀ = 0.4–2.1 μM) and respiratory syncytial virus (EC₅₀ = 1.9–12 μM) by obstructing viral entry and replication machinery [3] [6]. Table 3 outlines validated biological targets of this chemotype.
Table 3: Confirmed Molecular Targets of Indole-Acetamide Hybrids
| Target Class | Specific Targets | Therapeutic Implications |
|---|---|---|
| Viral enzymes | - RSV fusion protein- Influenza A RdRp- SARS-CoV-2 RNA polymerase | Broad-spectrum antivirals |
| Bacterial resistance machinery | - (p)ppGpp synthetase- MRSA biofilm proteins | Antibiotic adjuvants |
| Neurodegenerative regulators | - Acetylcholinesterase- Monoamine oxidase B | Alzheimer’s/Parkinson’s therapies |
| Oncogenic kinases | - CDK1- VEGFR2- Topoisomerase II | Metastasis suppression |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6